1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane

Description

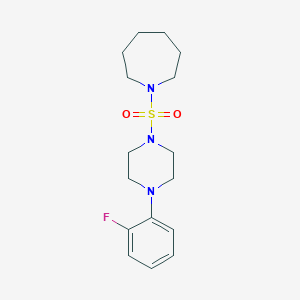

1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane is a synthetic organic compound featuring a piperazine ring substituted at the 4-position with a 2-fluorophenyl group. This piperazine moiety is linked via a sulfonyl (-SO₂-) bridge to an azepane (7-membered saturated heterocyclic ring). The sulfonyl group enhances polarity and may influence pharmacokinetics, while the azepane ring introduces conformational flexibility that could improve bioavailability compared to smaller heterocycles.

Properties

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2S/c17-15-7-3-4-8-16(15)18-11-13-20(14-12-18)23(21,22)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBNGVNFXKCJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the piperazine derivative. The general synthetic route includes:

Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-fluorobenzene under suitable conditions to form 4-(2-fluorophenyl)piperazine.

Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting the 4-(2-fluorophenyl)piperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylated piperazine.

Cyclization: The final step involves the cyclization of the sulfonylated piperazine with an azepane ring precursor under appropriate conditions to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an inhibitor of specific enzymes or receptors.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Structural and Functional Analysis

Substituent Effects on the Aromatic Ring

- Fluorine’s electron-withdrawing nature could reduce piperazine basicity, altering binding kinetics .

- 4-Chlorophenyl Analog : The para-chloro group increases lipophilicity (higher logP), possibly enhancing blood-brain barrier penetration. However, chlorine’s larger size may reduce binding affinity compared to fluorine .

- 4-Fluorophenyl (Simpler Analog) : Without sulfonyl-azepane, this compound lacks extended conformational flexibility, likely limiting its utility in complex receptor interactions .

Role of the Sulfonyl Bridge and Azepane

- The sulfonyl group in the target compound and its 4-chloro analog may confer metabolic stability by resisting hydrolysis.

- Azepane’s 7-membered ring introduces greater flexibility than piperidine or smaller heterocycles, possibly optimizing binding pocket fit and reducing off-target effects.

Comparison with Non-Pharmaceutical Derivatives

Hypothetical Pharmacological Profiles

Biological Activity

1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane is a complex organic compound characterized by its unique structural features, which include a piperazine ring, azepane ring, and a sulfonamide group. This compound exhibits significant biological activity, making it a candidate for various pharmacological applications.

Structure and Properties

The molecular formula of this compound is . Its structure contributes to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide group enhances its binding affinity, while the piperazine and azepane rings facilitate interactions with various biological targets.

Target Enzymes and Receptors

Research indicates that this compound may inhibit key enzymes such as:

- Acetylcholinesterase (AChE) : Involved in neurotransmission.

- Urease : Important for bacterial survival in the host environment.

Biological Activities

The compound has been investigated for several biological activities, including:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial properties. The inhibition of urease can disrupt the growth of urease-positive bacteria, making this compound a potential candidate for treating infections caused by such pathogens .

2. Anticancer Potential

Research into related compounds suggests that piperazine derivatives can inhibit cancer cell proliferation. For instance, certain piperazine-based compounds have shown moderate efficacy against human breast cancer cells, indicating a potential for further development in oncology .

3. Enzyme Inhibition

The compound's ability to inhibit AChE could have implications for treating neurodegenerative diseases like Alzheimer's. Inhibiting this enzyme can enhance cholinergic signaling, potentially improving cognitive function .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the compound's efficacy and safety.

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Antibacterial Activity

In a study evaluating piperazine derivatives, compounds similar to this compound demonstrated significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, highlighting their potential in antibiotic development .

Case Study 2: Cancer Cell Line Studies

Research on piperazine-based compounds showed that they could inhibit PARP1 activity in cancer cell lines, suggesting a pathway through which they could induce apoptosis in malignant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.